molecular formula C14H17N5O6 B12793895 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl- CAS No. 132149-47-4

2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl-

Cat. No.: B12793895
CAS No.: 132149-47-4
M. Wt: 351.31 g/mol
InChI Key: BTVNUDPMZXRMHQ-UMNHJUIQSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl- is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides but has been modified to enhance its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Glycosylation Reaction: The initial step involves the glycosylation of 2,4(1H,3H)-pyrimidinedione with a protected sugar derivative. This step requires a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of the glycosidic bond.

    Deprotection: The protected sugar moiety is then deprotected under acidic or basic conditions to yield the free nucleoside.

    Methylation: The final step involves the methylation of the imidazole ring, typically using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the glycosylation and nitration steps, which improve yield and reduce reaction times. Additionally, purification processes such as crystallization and chromatography are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, forming corresponding oxides.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential therapeutic applications.

Biology

In biological research, the compound is studied for its ability to inhibit nucleic acid synthesis. This makes it a valuable tool for understanding cellular processes involving DNA and RNA.

Medicine

In medicine, the compound is investigated for its antiviral and anticancer properties. It has shown promise in preclinical studies for the treatment of viral infections and certain types of cancer by interfering with the replication of viral genomes and the proliferation of cancer cells.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to modify nucleic acid synthesis pathways makes it a candidate for therapeutic agents targeting viral and cancerous cells.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids during their synthesis. This incorporation disrupts the normal structure and function of DNA and RNA, leading to the inhibition of viral replication and cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism. The pathways affected are those related to DNA and RNA synthesis, repair, and regulation.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral therapy.

    5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.

    Azidothymidine (AZT): A nucleoside analog used in the treatment of HIV.

Uniqueness

Compared to these similar compounds, 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-dideoxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)-alpha-D-erythro-pentofuranosyl)-5-methyl- has a unique combination of a pyrimidinedione core with a modified sugar moiety and an imidazole ring. This structure provides distinct biological activity, particularly in its dual antiviral and anticancer potential, which is not commonly found in other nucleoside analogs.

Properties

CAS No.

132149-47-4

Molecular Formula

C14H17N5O6

Molecular Weight

351.31 g/mol

IUPAC Name

1-[(2S,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H17N5O6/c1-7-4-18(14(22)16-13(7)21)12-3-9(10(6-20)25-12)17-5-11(19(23)24)15-8(17)2/h4-5,9-10,12,20H,3,6H2,1-2H3,(H,16,21,22)/t9-,10+,12-/m0/s1

InChI Key

BTVNUDPMZXRMHQ-UMNHJUIQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)N3C=C(N=C3C)[N+](=O)[O-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C=C(N=C3C)[N+](=O)[O-]

Origin of Product

United States

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